molecular formula C11H10F4O2 B14790416 (3,5-Bis(difluoromethyl)phenyl)propanoic acid

(3,5-Bis(difluoromethyl)phenyl)propanoic acid

Cat. No.: B14790416
M. Wt: 250.19 g/mol
InChI Key: ZFCLSKKKNIATRP-UHFFFAOYSA-N
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Description

(3,5-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(difluoromethyl)phenyl)propanoic acid typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the use of Grignard reagents, where 3,5-bis(difluoromethyl)benzyl bromide is reacted with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired propanoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts and controlled reaction environments to facilitate the efficient introduction of difluoromethyl groups and subsequent formation of the propanoic acid moiety .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(3,5-Bis(difluoromethyl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The propanoic acid moiety can also contribute to the compound’s overall activity by facilitating interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Another related compound with trifluoromethyl groups.

Uniqueness

(3,5-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties compared to trifluoromethyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[3,5-bis(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H10F4O2/c12-10(13)7-3-6(1-2-9(16)17)4-8(5-7)11(14)15/h3-5,10-11H,1-2H2,(H,16,17)

InChI Key

ZFCLSKKKNIATRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)C(F)F)CCC(=O)O

Origin of Product

United States

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